3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine
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Overview
Description
3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine is a complex organic compound that features a pyridine ring fused with a thiadiazole ring and a nitrophenyl group
Preparation Methods
The synthesis of 3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under controlled conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate compounds to form the pyridine ring, often using a cyclization agent under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to various biological effects, depending on the specific context and target.
Comparison with Similar Compounds
Similar compounds to 3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine include:
3-[5-(4-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but with a different position of the nitro group.
3-[5-(3-Aminophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but with an amino group instead of a nitro group.
3-[5-(3-Methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106746-19-4 |
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Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-2-pyridin-3-yl-2,3-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)11-5-1-3-9(7-11)12-15-16-13(20-12)10-4-2-6-14-8-10/h1-8,13,16H |
InChI Key |
LHRMYYUOPUWGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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